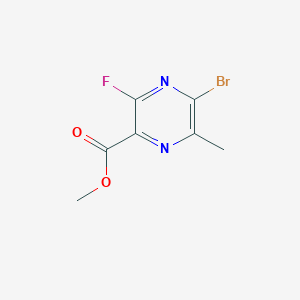
Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate: is a chemical compound with the molecular formula C7H6BrFN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate typically involves the bromination and fluorination of pyrazine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: This compound is of interest in medicinal chemistry for its potential biological activities. It can be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- Methyl 6-bromo-5-fluoropyridine-2-carboxylate
- Methyl 5-bromo-6-fluoropicolinate
- Methyl 6-bromo-3-fluoro-5-methylpyrazine-2-carboxylate
Uniqueness: Methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C7H6BrFN2O2 |
|---|---|
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-fluoro-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-5(8)11-6(9)4(10-3)7(12)13-2/h1-2H3 |
Clave InChI |
YUCWCKABBGCRRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)C(=O)OC)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















